molecular formula C9H8Cl2N2O2 B11864878 Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B11864878
M. Wt: 247.07 g/mol
InChI Key: LCBDTKPUPFVVOC-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.08 g/mol . This compound is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 5 and 6, a cyclopropyl group at position 2, and a methyl ester group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    Methyl 5,6-dichloropyrimidine-4-carboxylate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Methyl 2-cyclopropylpyrimidine-4-carboxylate: Lacks the chlorine atoms, leading to different reactivity and applications.

    Methyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate:

Properties

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3

InChI Key

LCBDTKPUPFVVOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)Cl

Origin of Product

United States

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